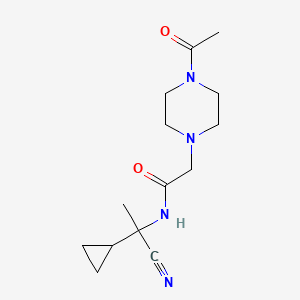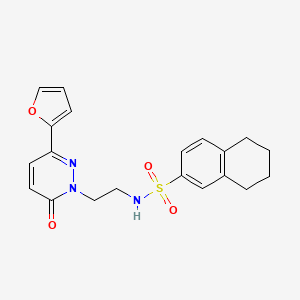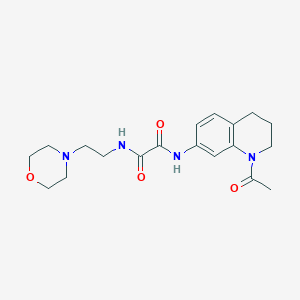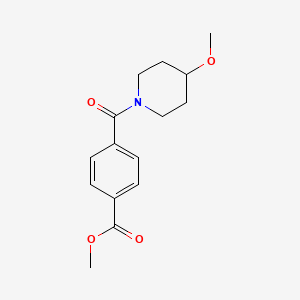
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as ACEA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. ACEA belongs to the class of compounds known as cannabinoid receptor agonists, which have been shown to have a wide range of effects on the body.
Mécanisme D'action
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide acts as an agonist for the CB1 and CB2 cannabinoid receptors, which are located throughout the body. When 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide binds to these receptors, it activates a signaling pathway that can modulate a wide range of physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide has been shown to have a wide range of effects on the body, including analgesic, anti-inflammatory, and anti-cancer properties. It has also been shown to modulate the immune system and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide has several advantages as a research tool, including its high affinity for the CB1 and CB2 receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it is important to note that 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide is a potent agonist for these receptors and should be used with caution in experimental settings.
Orientations Futures
There are several areas of research that could be explored in the future with regards to 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide. One potential direction is to investigate its potential as a treatment for chronic pain and inflammation. Another area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide could be studied for its potential in the treatment of cancer, as it has been shown to have anti-cancer properties in vitro.
Méthodes De Synthèse
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-acetylpiperazine with 1-cyano-1-cyclopropane carboxylic acid, followed by the addition of acetic anhydride and acetic acid. The final product is obtained through purification using chromatography.
Applications De Recherche Scientifique
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, inflammation, and cancer treatment. It has been shown to have a high affinity for the CB1 and CB2 cannabinoid receptors, which are involved in a wide range of physiological processes.
Propriétés
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-11(19)18-7-5-17(6-8-18)9-13(20)16-14(2,10-15)12-3-4-12/h12H,3-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYDBQRAORPEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2895064.png)


![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2895067.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2895070.png)




![N-(benzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2895080.png)
![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2895082.png)
